N-(1-Adamantyl)urea
N-(1-Adamantyl)urea
A macrolide antibiotic of the oligomycin group, obtained from Streptomyces rutgersensis. It is used in cytochemistry as a tool to inhibit various ATPases and to uncouple oxidative phosphorylation from electron transport and also clinically as an antifungal agent.
Brand Name:
Vulcanchem
CAS No.:
13072-69-0
VCID:
VC20955023
InChI:
InChI=1S/C11H18N2O/c12-10(14)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13,14)
SMILES:
C1C2CC3CC1CC(C2)(C3)NC(=O)N
Molecular Formula:
C11H18N2O
Molecular Weight:
194.27 g/mol
N-(1-Adamantyl)urea
CAS No.: 13072-69-0
Cat. No.: VC20955023
Molecular Formula: C11H18N2O
Molecular Weight: 194.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | A macrolide antibiotic of the oligomycin group, obtained from Streptomyces rutgersensis. It is used in cytochemistry as a tool to inhibit various ATPases and to uncouple oxidative phosphorylation from electron transport and also clinically as an antifungal agent. |
|---|---|
| CAS No. | 13072-69-0 |
| Molecular Formula | C11H18N2O |
| Molecular Weight | 194.27 g/mol |
| IUPAC Name | 1-adamantylurea |
| Standard InChI | InChI=1S/C11H18N2O/c12-10(14)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13,14) |
| Standard InChI Key | QYYHPAUOLCHORH-UHFFFAOYSA-N |
| SMILES | C1C2CC3CC1CC(C2)(C3)NC(=O)N |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)NC(=O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator